molecular formula C11H15Br B13160378 (1-Bromopentan-2-yl)benzene

(1-Bromopentan-2-yl)benzene

Cat. No.: B13160378
M. Wt: 227.14 g/mol
InChI Key: REQKMZMJUAOEID-UHFFFAOYSA-N
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Description

(1-Bromopentan-2-yl)benzene is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a bromopentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopentan-2-yl)benzene typically involves the bromination of pentan-2-ylbenzene. One common method is the free radical bromination, where pentan-2-ylbenzene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (1-Bromopentan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products:

    Substitution: Formation of pentan-2-ylbenzene derivatives.

    Oxidation: Formation of pentan-2-one or pentan-2-ol.

    Reduction: Formation of pentan-2-ylbenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Bromopentan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The stability of the intermediate carbocation or radical plays a crucial role in determining the reaction pathway and product distribution .

Comparison with Similar Compounds

    Bromobenzene: A simpler analog where the benzene ring is directly substituted with a bromine atom.

    (1-Chloropentan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine.

    (1-Iodopentan-2-yl)benzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness: (1-Bromopentan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the steric and electronic effects of the pentan-2-yl group influence the compound’s reactivity and selectivity in various chemical transformations .

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromopentan-2-ylbenzene

InChI

InChI=1S/C11H15Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

REQKMZMJUAOEID-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C1=CC=CC=C1

Origin of Product

United States

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